molecular formula C24H22N4O4 B11285728 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11285728
M. Wt: 430.5 g/mol
InChI Key: WGQSNUGYYVECCT-UHFFFAOYSA-N
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Description

2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide is a complex organic compound featuring an imidazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as the methoxyphenyl, pyridinyl, and phenylacetamide moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazolidinone ring, followed by the introduction of the methoxyphenyl and pyridinyl groups through nucleophilic substitution and condensation reactions. The final step involves the acylation of the imidazolidinone with phenylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the imidazolidinone ring results in a more saturated ring structure.

Scientific Research Applications

2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone Derivatives: Compounds with similar core structures but different substituents.

    Phenylacetamide Derivatives: Compounds with variations in the acyl group.

    Pyridinyl Compounds: Molecules featuring the pyridinyl group with different functional groups attached.

Uniqueness

The uniqueness of 2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C24H22N4O4/c1-32-20-11-5-10-19(13-20)28-23(30)21(14-22(29)26-18-8-3-2-4-9-18)27(24(28)31)16-17-7-6-12-25-15-17/h2-13,15,21H,14,16H2,1H3,(H,26,29)

InChI Key

WGQSNUGYYVECCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CN=CC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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